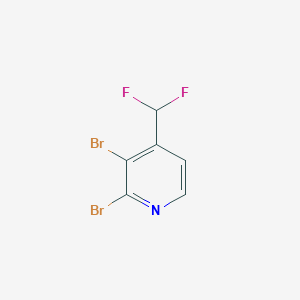

2,3-Dibromo-4-(difluoromethyl)pyridine

Description

2,3-Dibromo-4-(difluoromethyl)pyridine is a halogenated pyridine derivative featuring bromine atoms at positions 2 and 3 and a difluoromethyl (-CF₂H) group at position 4. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis due to its reactive bromine substituents and the metabolic stability imparted by fluorine. The electronic effects of the difluoromethyl group enhance lipophilicity and modulate electron density on the pyridine ring, influencing reactivity in cross-coupling reactions .

Properties

IUPAC Name |

2,3-dibromo-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHLIULMIFZUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyridines

Halogenation is a common method for introducing bromine into pyridine rings. This typically involves the use of brominating agents like N-bromosuccinimide (NBS) or molecular bromine in the presence of a catalyst or under specific conditions to control the regioselectivity of the reaction.

Introduction of Difluoromethyl Group

The difluoromethyl group can be introduced using difluoromethylation reagents. These reagents often involve complex intermediates and require careful handling due to their reactivity. The use of difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfones in the presence of transition metal catalysts is common.

Analysis Techniques

The analysis of pyridine derivatives, including 2,3-Dibromo-4-(difluoromethyl)pyridine , typically involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $${}^{1}$$H and $${}^{19}$$F NMR are crucial for identifying the structure and confirming the presence of the difluoromethyl and bromo groups.

- Mass Spectrometry (MS) : Techniques like GC-MS or HRMS can provide molecular weight and fragmentation patterns to confirm the structure.

- Infrared (IR) Spectroscopy : Useful for identifying functional groups.

Research Findings and Challenges

The synthesis of complex pyridine derivatives like This compound poses several challenges, including controlling regioselectivity during halogenation and ensuring efficient difluoromethylation. Research in this area focuses on developing more selective and efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas are used under atmospheric pressure.

Major Products Formed

Substitution Products: Amino or thiol-substituted pyridines.

Coupling Products: Biaryl derivatives.

Reduction Products: 4-(difluoromethyl)pyridine.

Scientific Research Applications

Synthetic Applications

2,3-Dibromo-4-(difluoromethyl)pyridine serves as a valuable building block in organic synthesis. Its electrophilic nature due to the bromine substituents allows for various nucleophilic substitution reactions. Some notable synthetic applications include:

- Precursor for Drug Development : The compound can be utilized to synthesize biologically active molecules by introducing different functional groups through electrophilic aromatic substitution or nucleophilic attack on the bromine atoms .

- Intermediate in Agrochemicals : Its structural properties make it suitable for developing agrochemical products, potentially enhancing crop protection strategies.

Biological Activities

Research indicates that compounds structurally similar to this compound may exhibit significant biological activities:

- Enzyme Inhibition : Preliminary studies suggest that dibromo-substituted pyridines can interact with enzymes involved in critical pathways such as cancer progression. Further exploration is needed to establish specific interactions and mechanisms of action .

- Potential Drug Candidates : The difluoromethyl group is known to enhance metabolic stability and potency in drug candidates. This makes this compound a potential precursor for synthesizing fluorinated heterocycles with desirable pharmacological properties .

Case Study 1: Synthesis of Protein Kinase Inhibitors

A recent study highlighted the synthesis of 4-(difluoromethyl)pyridin-2-amine as an intermediate for developing protein kinase inhibitors targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinases. The efficient five-step synthesis provided a scalable method to produce this compound, showcasing the utility of difluoromethyl pyridines in drug development .

Case Study 2: Agrochemical Applications

Research into difluoromethyl pyridines has indicated their potential use in developing agrochemicals aimed at pest control. The unique reactivity of these compounds allows for the creation of novel pesticides that are more effective against resistant strains of pests .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for synthesizing drug candidates, particularly those targeting kinase pathways. |

| Agrochemicals | Intermediate for developing novel pesticides with improved efficacy against resistant pests. |

| Synthetic Chemistry | Useful in various nucleophilic substitution reactions due to its electrophilic nature. |

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-(difluoromethyl)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its halogen and difluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The position and type of substituents on the pyridine ring critically determine chemical behavior. Key comparisons include:

2,3-Dibromo-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine (CAS: 1804031-17-1)

- Substituents : Bromines at 2,3; difluoromethyl at 5; trifluoromethoxy (-OCF₃) at 4.

- Molecular Formula: C₇H₂Br₂F₅NO.

- Molecular Weight : 370.90 g/mol.

- Key Differences :

- The trifluoromethoxy group at position 4 is a stronger electron-withdrawing group than the difluoromethyl group in the target compound, leading to greater ring deactivation.

- The additional oxygen atom in the trifluoromethoxy group increases polarity and molecular weight compared to the target compound .

2-Bromo-3-(difluoromethyl)pyridine ()

- Substituents : Bromine at 2; difluoromethyl at 3.

- Molecular Formula : C₆H₄BrF₂N.

- Molecular Weight : ~212.00 g/mol.

- Key Differences :

Functional Group Impact on Physicochemical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (LogP)* |

|---|---|---|---|---|

| 2,3-Dibromo-4-(difluoromethyl)pyridine | 2-Br, 3-Br, 4-CF₂H | 273.81 | Bromine, Difluoromethyl | ~2.8 (estimated) |

| 2,3-Dibromo-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine | 2-Br, 3-Br, 5-CF₂H, 4-OCF₃ | 370.90 | Bromine, Difluoromethyl, Trifluoromethoxy | ~3.5 (estimated) |

| 2-Bromo-3-(difluoromethyl)pyridine | 2-Br, 3-CF₂H | ~212.00 | Bromine, Difluoromethyl | ~1.9 (estimated) |

*LogP values are estimated based on additive contributions of substituents .

- Metabolic Stability: Fluorinated groups like -CF₂H and -OCF₃ resist oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

2,3-Dibromo-4-(difluoromethyl)pyridine is a compound of considerable interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_6H_3Br_2F_2N

- Molecular Weight : 292.90 g/mol

The presence of bromine and difluoromethyl groups in the pyridine ring significantly influences its reactivity and biological activity.

The biological activity of pyridine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some compounds inhibit bacterial cell division by disrupting key proteins involved in the process. The difluoromethyl group can enhance binding affinity to these targets, potentially increasing the compound's effectiveness .

Case Studies and Research Findings

- Pyridine Derivatives Against M. tuberculosis :

- Inhibition Studies :

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Q & A

Basic: What are the optimal synthetic routes for 2,3-Dibromo-4-(difluoromethyl)pyridine, considering yield and purity?

Methodological Answer:

Synthesis of halogenated pyridines like this compound often involves nucleophilic substitution or halogenation of precursor pyridine derivatives. For example, fluorinated pyridines can be synthesized via selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) or by substituting chlorine atoms with fluorine under controlled conditions . Bromination typically requires bromine or NBS (N-bromosuccinimide) in solvents like DCM or THF, with careful temperature control to avoid over-bromination. Post-synthesis purification via column chromatography or recrystallization is critical for achieving high purity (>95%) . Reaction yields can be optimized by adjusting stoichiometry, catalyst use (e.g., Lewis acids), and monitoring reaction progress with TLC or HPLC.

Basic: How can spectroscopic and crystallographic methods characterize the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and F NMR are essential for confirming substitution patterns. The difluoromethyl group (-CFH) shows distinct splitting patterns in F NMR, while bromine atoms deshield adjacent protons, shifting their signals downfield .

- X-ray Crystallography: Single-crystal X-ray analysis resolves bond lengths and angles, particularly for bromine and fluorine positions. Halogen bonding interactions (e.g., Br···N) can also be identified, influencing molecular packing .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine (e.g., Br/Br doublets) .

Advanced: How do computational methods like DFT contribute to understanding the reactivity and electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For pyridine derivatives, DFT can model charge distribution on the aromatic ring, identifying nucleophilic/electrophilic regions influenced by bromine and fluorine substituents . For example:

- Reactivity Analysis: Fukui indices derived from DFT help pinpoint sites prone to electrophilic attack (e.g., para to electron-withdrawing groups like -CFH).

- Interaction Studies: DFT simulates interactions with biomolecules (e.g., DNA intercalation) or metal surfaces (corrosion inhibition), validating experimental observations .

- Validation: Compare calculated IR/Raman spectra with experimental data to refine computational models .

Advanced: What contradictions exist in reported biological activity data for halogenated pyridines, and how can researchers resolve them?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. For instance:

- Enzyme Inhibition: A study showed CYP1B1 inhibition varies with substitution position (C2 vs. C3/C4 bromine) and steroidal vs. non-steroidal backbones . To resolve discrepancies, standardize assays (e.g., EROD assay protocols) and use positive controls (e.g., α-naphthoflavone).

- Antitumor Activity: Pyridine derivatives with amino/trifluoromethyl groups show differing IC values across cell lines due to membrane permeability or metabolic stability . Address this by cross-testing in isogenic cell lines and measuring intracellular metabolite levels.

- Data Normalization: Use relative activity ratios (e.g., vs. reference compounds) and meta-analyses of published datasets to identify trends .

Advanced: How to design experiments to study the interaction of this compound with biological macromolecules (e.g., DNA or enzymes)?

Methodological Answer:

- Biophysical Assays:

- Molecular Docking: Use software like AutoDock to predict binding poses in enzyme active sites or DNA grooves. Validate with mutagenesis studies (e.g., alanine scanning) .

- In Vitro/In Vivo Correlation: Compare enzyme inhibition in cell-free systems (e.g., microsomes) with cellular assays to assess bioavailability .

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism. For example, fluorination at C4 decreases CYP-mediated degradation .

- Prodrug Design: Mask reactive sites (e.g., bromine) with labile groups (e.g., esters) that hydrolyze in target tissues .

- Pharmacokinetic Profiling: Conduct liver microsome assays to identify major metabolites. Use deuterium labeling at metabolic hotspots to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.